2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate
Overview
Description
2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C7H6BF4N3O3 and a molecular weight of 266.95 g/mol . It is a diazonium salt, which is a class of compounds known for their reactivity and use in various chemical processes. This compound is also known by other names such as Fast Red B tetrafluoroborate salt .
Preparation Methods
2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate is typically synthesized through a diazotization reaction. The process involves the reaction of 2-methoxy-4-nitroaniline with nitrous acid in the presence of tetrafluoroboric acid . The reaction conditions usually require low temperatures to stabilize the diazonium salt formed. Industrial production methods follow similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkoxy groups.
Coupling Reactions: It is commonly used in azo coupling reactions to form azo dyes.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate involves the formation of reactive intermediates that can interact with nucleophiles. The diazonium group is highly reactive and can undergo substitution reactions with nucleophiles such as water, alcohols, and amines . The nitro group can also participate in redox reactions, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate can be compared with other diazonium salts such as:
4-Nitrobenzenediazonium tetrafluoroborate: Similar in structure but lacks the methoxy group, which affects its reactivity and solubility.
4-Methoxybenzenediazonium tetrafluoroborate: Lacks the nitro group, making it less reactive in redox reactions but still useful in azo coupling reactions.
2-Methoxybenzenediazonium tetrafluoroborate: Lacks both the nitro and methoxy groups, making it less versatile in chemical reactions.
The presence of both methoxy and nitro groups in this compound makes it unique, providing a balance of reactivity and stability that is advantageous in various applications .
Properties
IUPAC Name |
2-methoxy-4-nitrobenzenediazonium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N3O3.BF4/c1-13-7-4-5(10(11)12)2-3-6(7)9-8;2-1(3,4)5/h2-4H,1H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYABOARHFFQTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946352 | |
Record name | 2-Methoxy-4-nitrobenzene-1-diazonium tetrafluoridoborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2357-51-9 | |
Record name | Fast Res B, tetrafluoroborate salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002357519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-4-nitrobenzene-1-diazonium tetrafluoridoborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-4-nitrobenzene-1-diazonium; tetrafluoroboranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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